

What is Tris(diethylamino)phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

[Get Quote](#)

An In-depth Technical Guide to **Tris(diethylamino)phosphine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

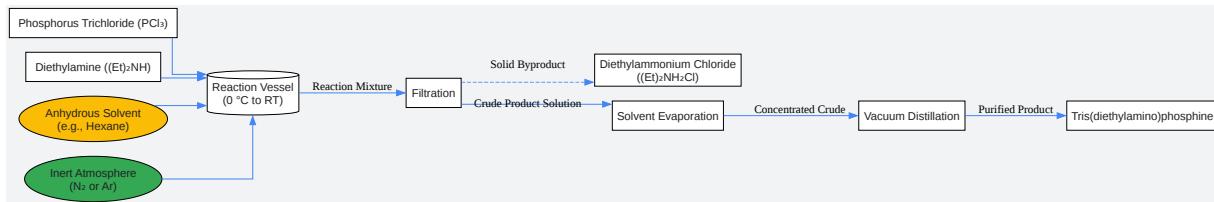
Tris(diethylamino)phosphine, with the chemical formula $P(N(C_2H_5)_2)_3$, is a versatile organophosphorus compound widely utilized in synthetic chemistry. As a member of the aminophosphine class, its unique electronic and steric properties make it a valuable ligand in coordination chemistry and a potent reagent in a variety of organic transformations. This document provides a comprehensive overview of its synthesis, properties, key reactions, and experimental protocols, intended for professionals in research and development.

Chemical Properties and Specifications

Tris(diethylamino)phosphine is a colorless to pale-yellow liquid, notable for its strong, unpleasant odor. It is highly reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	<chem>C12H30N3P</chem>	
Molar Mass	247.36 g/mol	
CAS Number	2283-11-6	
Appearance	Colorless to pale yellow liquid	
Density	0.895 g/mL at 25 °C	
Boiling Point	105-107 °C at 0.2 mmHg	
Refractive Index (n ²⁰ /D)	1.476	
Solubility	Soluble in aprotic organic solvents (e.g., THF, ether, toluene). Reacts with water and protic solvents.	


Table 2: Spectroscopic Data

Spectroscopy Type	Characteristic Peaks
³¹ P NMR (162 MHz, C ₆ D ₆)	δ 118.0 ppm
¹ H NMR (400 MHz, C ₆ D ₆)	δ 3.0 (dq, J=10.0, 7.1 Hz, 12H), 1.0 (t, J=7.1 Hz, 18H)
¹³ C NMR (101 MHz, C ₆ D ₆)	δ 43.5 (d, J=13.0 Hz), 15.2 (d, J=3.5 Hz)

Synthesis and Handling

General Synthesis Pathway

Tris(diethylamino)phosphine is most commonly prepared via the reaction of phosphorus trichloride (PCl₃) with an excess of diethylamine. The reaction is typically performed in an anhydrous, aprotic solvent under an inert atmosphere to prevent the formation of undesirable byproducts. Diethylamine acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Tris(diethylamino)phosphine**.

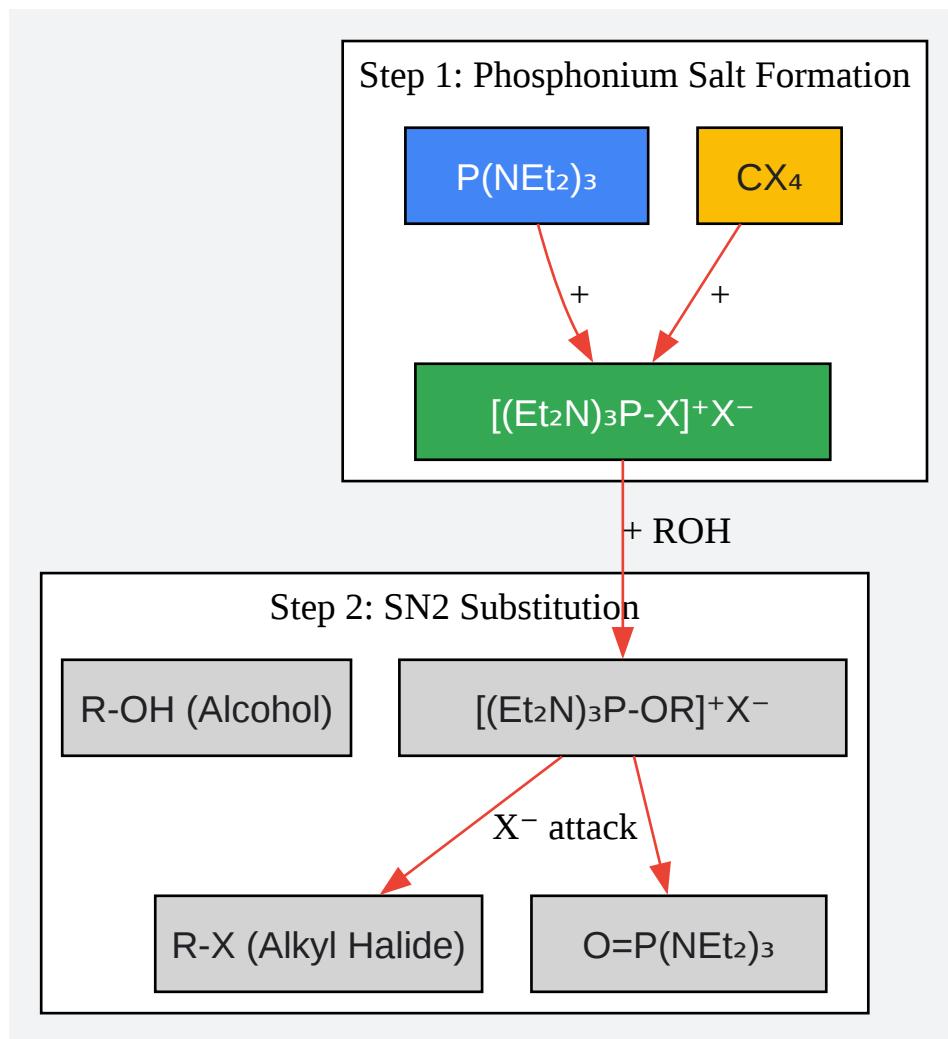
Detailed Experimental Protocol: Synthesis

Objective: To synthesize **Tris(diethylamino)phosphine** from phosphorus trichloride and diethylamine.

Materials:

- Phosphorus trichloride (PCl_3)
- Diethylamine ($(\text{C}_2\text{H}_5)_2\text{NH}$), freshly distilled
- Anhydrous hexane
- Round-bottom flask with a magnetic stir bar
- Addition funnel
- Schlenk line or glovebox for inert atmosphere operations

Procedure:


- A 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, is charged with 500 mL of anhydrous hexane and 219.4 g (3.0 mol) of freshly distilled diethylamine.
- The flask is cooled in an ice-water bath to 0 °C.
- A solution of 45.8 g (0.33 mol) of phosphorus trichloride in 100 mL of anhydrous hexane is added dropwise from the addition funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The resulting white precipitate (diethylammonium chloride) is removed by filtration under an inert atmosphere using a cannula or a filter frit.
- The solvent is removed from the filtrate under reduced pressure.
- The remaining crude liquid is purified by vacuum distillation (e.g., at 0.2 mmHg) to yield pure **Tris(diethylamino)phosphine**.

Key Applications and Reaction Mechanisms

Tris(diethylamino)phosphine is a powerful reagent in several named reactions, primarily due to the high nucleophilicity of the phosphorus atom.

The Appel Reaction

The Appel reaction transforms an alcohol into an alkyl halide using a phosphine and a carbon tetrahalide (e.g., CCl_4 or CBr_4). **Tris(diethylamino)phosphine** can be used in this context, where it activates the carbon tetrahalide to form a phosphonium salt, which is then attacked by the alcohol.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Appel reaction using an aminophosphine.

Detailed Experimental Protocol: Appel Reaction

Objective: To convert benzyl alcohol to benzyl chloride using **Tris(diethylamino)phosphine** and carbon tetrachloride.

Materials:

- Benzyl alcohol
- **Tris(diethylamino)phosphine**

- Carbon tetrachloride (CCl₄)
- Anhydrous acetonitrile (CH₃CN)
- Standard glassware for organic synthesis

Procedure:

- In a flame-dried, nitrogen-flushed flask, dissolve 1.08 g (10 mmol) of benzyl alcohol in 20 mL of anhydrous acetonitrile.
- Add 2.72 g (11 mmol) of **Tris(diethylamino)phosphine** to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 1.69 g (11 mmol) of carbon tetrachloride in 5 mL of anhydrous acetonitrile.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 20 mL of water.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- Purify the resulting crude product via flash column chromatography on silica gel to obtain benzyl chloride.

Safety and Handling Precautions

Tris(diethylamino)phosphine is a hazardous substance that requires careful handling.

- **Toxicity:** It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. Inhalation or ingestion can be harmful.
- **Reactivity:** It is pyrophoric in air and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.
- **Storage:** Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, acids, and oxidizing agents.
- **To cite this document:** BenchChem. [What is Tris(diethylamino)phosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199214#what-is-tris-diethylamino-phosphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

